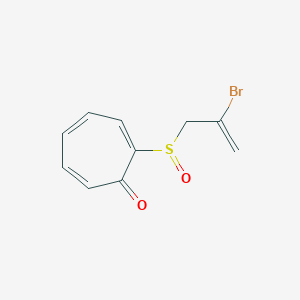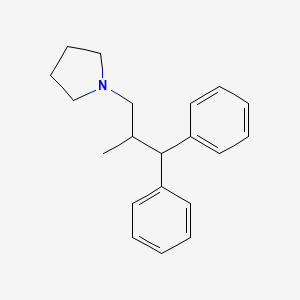
1-(2-Methyl-3,3-diphenylpropyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-3,3-diphenylpropyl)pyrrolidine is a synthetic organic compound characterized by a pyrrolidine ring substituted with a 2-methyl-3,3-diphenylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-3,3-diphenylpropyl)pyrrolidine typically involves the reaction of 2-methyl-3,3-diphenylpropylamine with pyrrolidine under specific conditions. One common method includes the use of a Grignard reagent, where the 2-methyl-3,3-diphenylpropyl halide reacts with magnesium to form the corresponding Grignard reagent, which is then reacted with pyrrolidine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving catalysts and controlled temperatures .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methyl-3,3-diphenylpropyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the pyrrolidine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyrrolidines.
Wissenschaftliche Forschungsanwendungen
1-(2-Methyl-3,3-diphenylpropyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(2-Methyl-3,3-diphenylpropyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Pyrrolizine: A bicyclic compound with a fused pyrrolidine ring.
Pyrrolidine-2-one: A lactam derivative of pyrrolidine.
Pyrrolidine-2,5-diones: Compounds with two keto groups on the pyrrolidine ring
Uniqueness: 1-(2-Methyl-3,3-diphenylpropyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methyl-3,3-diphenylpropyl group enhances its steric and electronic characteristics, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
90238-06-5 |
|---|---|
Molekularformel |
C20H25N |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
1-(2-methyl-3,3-diphenylpropyl)pyrrolidine |
InChI |
InChI=1S/C20H25N/c1-17(16-21-14-8-9-15-21)20(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-7,10-13,17,20H,8-9,14-16H2,1H3 |
InChI-Schlüssel |
BDQCZKFQDQFADN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1CCCC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B14354807.png)

![3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid](/img/structure/B14354815.png)
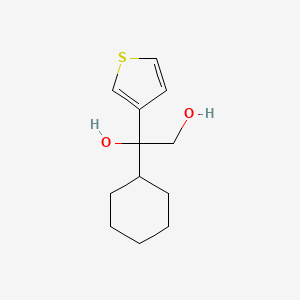
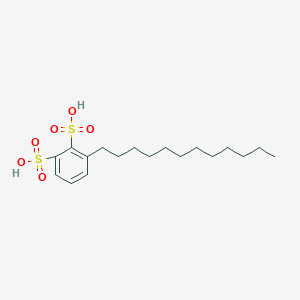

![4-Methoxy-2-[2-(pyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14354832.png)
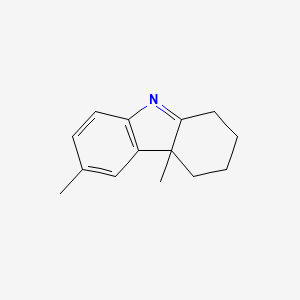
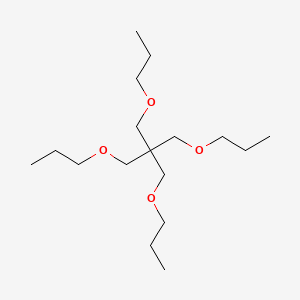
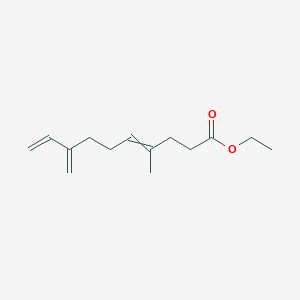
![2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione](/img/structure/B14354857.png)
![2-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14354864.png)
![{[Fluoro(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14354871.png)
